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Compound of Interest

Compound Name: 4-Chloroisoquinolin-7-ol

CAS No.: 1888902-20-2

Cat. No.: B2908745

Get Quote

Executive Summary: The Isoquinoline Liability
4-Chloroisoquinolin-7-ol (CAS 1888902-20-2) represents a "privileged structure" in medicinal

chemistry. Its planar, nitrogen-containing aromatic core mimics the adenine ring of ATP, making

it a potent scaffold for kinase inhibition. However, this same structural feature introduces

significant off-target liabilities:

Kinase Promiscuity: High potential for cross-reactivity within the AGC kinase family (PKA,

PKG, PKC, ROCK).

GPCR Interaction: The isoquinoline core shares pharmacophore features with

catecholamines, leading to unintended binding at Adrenergic (

,

) and Dopaminergic receptors.

Enzymatic Cross-talk: Structural similarity to tetrahydroisoquinolines (THIQ) risks inhibition of

Phenylethanolamine N-methyltransferase (PNMT).
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This guide provides a self-validating protocol to quantify these risks compared to standard

alternatives.

Comparative Analysis: 4-Chloroisoquinolin-7-ol vs.
Standards
The following table contrasts the expected profile of 4-Chloroisoquinolin-7-ol with established

inhibitors, highlighting the critical "Selectivity Windows" that must be experimentally verified.

Feature
4-Chloroisoquinolin-

7-ol (Novel Probe)
Fasudil (Standard
ROCK Inhibitor)

SK&F 29661

(Standard PNMT
Inhibitor)

Primary Mechanism

ATP-competitive

Kinase Inhibition

(Predicted)

ATP-competitive

ROCK1/2 Inhibition

Competitive PNMT

Inhibition

Core Scaffold
4-Chloro-7-

hydroxyisoquinoline
5-Isoquinolinesulfonyl

7-Sulfonyl-

tetrahydroisoquinoline

Key Off-Target Risk
PKA, PKC, Adrenergic

Receptors

PKA (Ki ~ 1.6 µM),

PKG
2-Adrenergic

Receptor

Selectivity Window
Unknown (Requires

Validation)

Moderate (ROCK vs

PKA ~ 10-fold)

High (PNMT vs

2 > 100-fold)

Solubility (pH 7.4)
Moderate (< 1 mg/mL

predicted)
High (> 10 mg/mL) High

Metabolic Liability

Phase II Conjugation

(7-OH

glucuronidation)

Hydroxylation (active

metabolite

Hydroxyfasudil)

Stable

Experimental Protocols for Off-Target Assessment
To validate the specificity of 4-Chloroisoquinolin-7-ol, you must execute a hierarchical

screening cascade. Do not rely on single-point assays; use the following Self-Validating

Workflow.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b2908745/docs?utm_src=pdf-body#technical-guide-assessing-off-target-effects-of-4-chloroisoquinolin-7-ol
https://www.benchchem.com/product/b2908745/docs?utm_src=pdf-body#technical-guide-assessing-off-target-effects-of-4-chloroisoquinolin-7-ol
https://www.benchchem.com/product/b2908745/docs?utm_src=pdf-body#technical-guide-assessing-off-target-effects-of-4-chloroisoquinolin-7-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2908745?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: The "Kinome Scan" (ATP-Site Competition)
Objective: Determine the selectivity score (S-score) against the AGC kinase subfamily.

Rationale: The 4-chloro substitution often improves potency but can alter the hinge-binding

vector, potentially opening the door to off-targets like PKA (Protein Kinase A) or JAK kinases.

Protocol:

Assay Type: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) or radiometric

P-ATP assay.

Concentration: Screen at 1 µM and 10 µM.

Panel Selection: Must include ROCK1, ROCK2, PKA, PKC

, PKG, and MRCK

.

Validation Criterion: A "Clean" probe must show >50-fold selectivity for the primary target

over PKA.

Phase 2: The "GPCR Safety Panel" (Adrenergic Cross-
Reactivity)
Objective: Rule out cardiovascular toxicity mediated by

-adrenergic blockade. Rationale: The 7-hydroxyisoquinoline motif mimics norepinephrine.
Unintended binding to

1 or

2 receptors can cause hypotension (vasodilation) distinct from the intended kinase effect.

Protocol:

Assay: Radioligand binding (displacement of [
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H]-Prazosin for

1 or [

H]-Rauwolscine for

2).

Control: Use Phentolamine as the positive control.

Data Output: Calculate

. If

, the compound has significant off-target adrenergic liability.

Mechanism of Action & Off-Target Pathways
The following diagram illustrates the critical divergence between the intended signaling

pathway (e.g., ROCK inhibition leading to vasorelaxation) and the unintended off-target effects

(PKA inhibition leading to metabolic dysregulation).
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Caption: Differential signaling consequences of 4-Chloroisoquinolin-7-ol. Green path

indicates the desired efficacy (e.g., cytoskeletal remodeling); Red paths indicate toxicity risks

via PKA or GPCR cross-reactivity.

Supporting Data: Selectivity Benchmarking
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While specific public datasets for CAS 1888902-20-2 are proprietary, the following table

presents Reference Data for the Isoquinoline Class. Use these values to benchmark your

experimental results. If your compound shows PKA inhibition closer to Fasudil than the "Ideal

Probe," optimization is required.

Target Kinase

Fasudil (

/

)

H-89 (PKA Ref)
Target Criteria for

Novel Probe

ROCK1 (Rho-kinase) 0.33 µM > 10 µM < 0.1 µM (Potent)

ROCK2 0.33 µM > 10 µM < 0.1 µM (Potent)

PKA (Off-Target) 1.6 µM 0.048 µM > 10 µM (Selective)

PKC (Off-Target) 3.3 µM 31 µM > 10 µM (Selective)

Selectivity Ratio

(PKA/ROCK)
~5-fold (Poor) N/A > 100-fold (Excellent)

Data Source: Derived from standard kinase profiling of isoquinoline sulfonamide derivatives [1,

2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Pyrrolopyridine Derivatives (4) [myskinrecipes.com]

To cite this document: BenchChem. [Technical Guide: Assessing Off-Target Effects of 4-
Chloroisoquinolin-7-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2908745/docs#technical-guide-assessing-off-target-
effects-of-4-chloroisoquinolin-7-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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